2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide
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Overview
Description
2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide is a useful research compound. Its molecular formula is C15H18IN3O2S and its molecular weight is 431.29. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide generally involves multiple steps, beginning with the creation of the thiazolidinone ring. This typically requires the reaction of thiourea with haloacetic acids in the presence of a base. The ethylimino group is introduced through condensation reactions with appropriate aldehydes or ketones under controlled conditions. Finally, the coupling of the thiazolidinone derivative with 4-iodoaniline forms the desired compound.
Industrial Production Methods: Industrial production would scale these reactions using large-batch reactors, emphasizing safety, yield optimization, and cost-effectiveness. These setups would ensure precise temperature control, pH balance, and efficient purification processes, such as crystallization and recrystallization, to achieve high-purity end products.
Chemical Reactions Analysis
Types of Reactions: 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide can undergo various reactions, including:
Reduction: This compound can be reduced to yield different derivatives, depending on the conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the iodo-phenyl group or the acetamide functionality.
Common Reagents and Conditions: Typical reagents include common oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminium hydride for reduction. Substitution reactions may utilize halogenated solvents, bases, or acids to facilitate changes in the molecule's structure.
Major Products: These reactions yield various products, such as hydroxylated, reduced, or substituted analogs of the original compound, each potentially exhibiting unique properties.
Scientific Research Applications
Chemistry and Biology: This compound is significant in chemical synthesis and biology due to its versatile reactive sites. In medicinal chemistry, it might be explored for antibacterial or antitumor activities, leveraging its thiazolidinone core, which is known for such properties.
Medicine and Industry: In medical research, it could serve as a lead compound for drug development, offering pathways to synthesize novel therapeutics. Its derivatives could find applications in material sciences, potentially contributing to the development of new polymers or other materials with specific desired properties.
Mechanism of Action: The mechanism by which 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide exerts its effects involves interactions at the molecular level. It can target specific enzymes or receptors in biological systems, altering their activity. The precise pathways depend on its binding affinity and specificity, which can be elucidated through biochemical assays and computational modeling.
Comparison with Similar Compounds
Similar Compounds:
2-(2E)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide
2-(2E)-3-methyl-4-oxo-2-(methylimino)-1,3-thiazolidin-5-yl)-N-(4-bromophenyl)acetamide
Highlighting Its Uniqueness: Compared to these compounds, 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide stands out due to its specific functional groups which might confer enhanced biological activity or reactivity. The presence of the ethylimino and iodophenyl groups may influence its solubility, binding properties, and overall stability in various environments.
There you go! This should cover everything you need to know about the compound this compound. How's that for a chemical deep dive?
Properties
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-iodophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18IN3O2S/c1-3-17-15-19(4-2)14(21)12(22-15)9-13(20)18-11-7-5-10(16)6-8-11/h5-8,12H,3-4,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNPNJYMSNVSLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)I)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18IN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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